N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-27-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-26-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFKYNDUBPHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps:
Formation of the Pyrazolopyrimidine Core: : This step typically involves the cyclization of appropriate precursor molecules under controlled conditions, often using a combination of catalysts and solvents to facilitate the reaction.
Addition of the Piperidine Group: : The piperidine ring is introduced through nucleophilic substitution reactions, where the core structure reacts with a piperidine-containing reagent.
Incorporation of the Methylthio Group: : Thiolation reactions are employed to attach the methylthio group to the core structure.
Attachment of the Furan-2-Carboxamide Group: : This final step involves the amide bond formation between the ethyl group on the core and furan-2-carboxylic acid derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and cost-effectiveness. Automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography are employed. The reaction conditions are finely tuned to maximize the efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation at the methylthio group, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can target the pyrazolopyrimidine core or the furan group, altering the electronic properties and reactivity.
Substitution: : The piperidine group can participate in substitution reactions, where nucleophiles replace the piperidine under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: : Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Various reduced forms of the pyrazolopyrimidine or furan rings.
Substitution: : Modified derivatives with different substituents replacing the piperidine group.
Scientific Research Applications
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is valuable in several research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: : The exact pathways can vary, but it often involves modulation of signal transduction pathways, influencing cellular behavior and responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyrazolopyrimidines: : Differ in the substituents attached to the core structure.
Piperidine Derivatives: : Vary in the additional groups attached to the piperidine ring.
Furan Carboxamides: : Differ in the nature of the groups attached to the furan ring.
Biological Activity
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that exhibits a variety of biological activities. Its structure combines several bioactive motifs, including a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 402.54 g/mol. The presence of heterocyclic structures such as pyrazolo[3,4-d]pyrimidine and furan enhances its potential interactions with biological targets, making it an interesting candidate in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine structure can exhibit significant biological activities, including:
- Antitumor Activity : Many derivatives of this structure have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest efficacy against various bacterial strains.
- CNS Activity : The piperidine component may contribute to neuroactive properties.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazole | Pyrazole core | Antitumor activity |
| Thieno[3,2-d]pyrimidine | Thiophene and pyrimidine rings | Antimicrobial properties |
| 4-Amino-piperidine derivatives | Piperidine ring | CNS activity |
Case Study: Antitumor Activity
In a study involving pyrazolo[3,4-d]pyrimidine derivatives, certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines. This suggests that structural modifications can significantly enhance biological efficacy.
Research on Mechanistic Insights
Further investigations into the mechanistic pathways revealed that similar compounds act as inhibitors for specific kinases involved in cell cycle regulation and apoptosis. For instance, compounds with a similar structure were shown to selectively inhibit JNK3 with high potency, which is crucial in neuronal apoptosis pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be systematically designed, and what key intermediates are critical for its pyrazolo[3,4-d]pyrimidine core formation?
- Methodology : The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation of 4-amino-1H-pyrazole derivatives with thiourea or substituted isothiocyanates. Alkylation at the 1-position of the pyrazole ring using 2-(chloroethyl)furan-2-carboxamide in dry acetonitrile under reflux (60–80°C, 12–24 hours) is critical. Purification via recrystallization from acetonitrile or ethanol ensures high purity .
- Key intermediates :
- 6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (core intermediate).
- N-(2-Chloroethyl)furan-2-carboxamide (alkylating agent).
Q. What spectroscopic techniques are most reliable for structural characterization, and how are ambiguities resolved?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals (e.g., piperidinyl protons at δ 1.5–2.5 ppm and furan protons at δ 6.3–7.4 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~475.2 g/mol) and fragmentation patterns .
- IR : Validate functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the carboxamide) .
Q. How can preliminary in vitro bioactivity screening be optimized for this compound?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 μM concentrations. For cell-based studies, employ HEK293 or HeLa cells with viability assays (MTT or resazurin) and fluorescence-based readouts. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like N-alkylation isomers?
- Methodology :
- Optimize solvent polarity (e.g., switch from acetonitrile to DMF for better solubility of intermediates) .
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and isolate intermediates before further steps .
Q. What strategies address low selectivity in target binding, and how can molecular docking guide structural optimization?
- Methodology :
- Perform molecular docking (AutoDock Vina or Schrödinger) using X-ray structures of target proteins (e.g., PI3K or JAK2). Focus on the furan-carboxamide moiety’s interactions with hydrophobic pockets.
- Introduce substituents (e.g., fluoro or methoxy groups) to the furan ring to enhance hydrogen bonding. Validate with SPR (surface plasmon resonance) binding assays .
Q. How can metabolic instability due to the methylthio group be mitigated without compromising activity?
- Methodology :
- Replace the methylthio group with bioisosteres like trifluoromethyl or cyano groups.
- Assess metabolic stability in liver microsomes (human/rat) and use LC-MS to identify degradation products. Retain piperidinyl and furan groups for target affinity .
Q. How do conflicting data on cytotoxicity across cell lines arise, and what experimental controls resolve this?
- Methodology :
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Include ROS (reactive oxygen species) scavengers (e.g., NAC) to distinguish target-specific effects from oxidative stress.
- Validate with transcriptomics (RNA-seq) to identify off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
